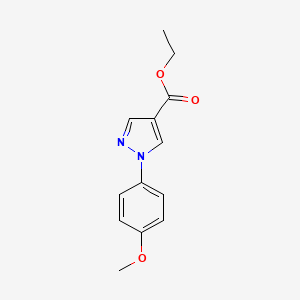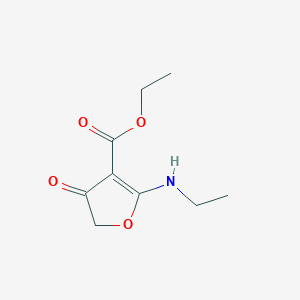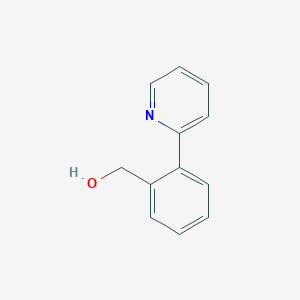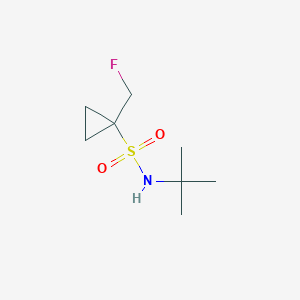
11-acetamidoundecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(acetylamino)-, typically involves the following steps:
Starting Material: The process begins with undecanoic acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale amidation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
11-acetamidoundecanoic acid, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions where the acetylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Products vary based on the nucleophile used.
科学研究应用
11-acetamidoundecanoic acid, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of undecanoic acid, 11-(acetylamino)-, involves its interaction with biological membranes and enzymes. It can disrupt cell wall and membrane integrity, leading to cell death in microorganisms. The compound may also interfere with metabolic pathways by inhibiting key enzymes .
相似化合物的比较
Similar Compounds
Undecanoic acid: A saturated fatty acid with antifungal properties.
11-Aminoundecanoic acid: A precursor to Nylon-11, used in polymer production.
11-Bromoundecanoic acid: Used in organic synthesis as an intermediate.
Uniqueness
11-acetamidoundecanoic acid, is unique due to its specific acetylamino functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
106738-27-6 |
|---|---|
分子式 |
C13H25NO3 |
分子量 |
243.34 g/mol |
IUPAC 名称 |
11-acetamidoundecanoic acid |
InChI |
InChI=1S/C13H25NO3/c1-12(15)14-11-9-7-5-3-2-4-6-8-10-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
JSPMXQSAQOIHJM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















